Éster etílico del ácido iminohidrazinoacético

Descripción general

Descripción

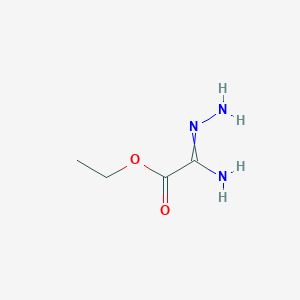

Iminohydrazinoacetic acid ethyl ester is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iminohydrazinoacetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iminohydrazinoacetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gestión de enfermedades cardiovasculares

Éster etílico del ácido iminohidrazinoacético: se ha demostrado que es eficaz en el manejo de las enfermedades cardiovasculares. Un derivado, el éster etílico del ácido eicosapentaenoico (EPA-EE), ha sido aprobado por la FDA como terapia adyuvante para reducir el riesgo de eventos cardiovasculares en adultos con hipertrigliceridemia . Esta aplicación es significativa debido a la alta prevalencia de enfermedades cardiovasculares a nivel mundial.

Nutrición de precisión

La demanda de nutrición de precisión ha llevado al estudio del EPA-EE de alta pureza, que funciona de manera más eficiente que las preparaciones mixtas de ácidos grasos poliinsaturados omega-3 en condiciones como la hiperlipidemia y la depresión mayor . El papel del This compound en la formación de EPA-EE destaca su importancia en el desarrollo de terapias nutricionales específicas.

Biocatálisis en procesos industriales

Las esterasas microbianas, que pueden derivarse del This compound, se utilizan ampliamente en la biocatálisis para procesos industriales. Estas enzimas contribuyen a la hidrólisis de los enlaces éster, lo que lleva a la producción de ésteres de acilo solubles en agua y ésteres de glicerol emulsionados que contienen grupos acilo de cadena corta . Sus aplicaciones incluyen la fabricación de alimentos, el curtido de cuero, la producción de papel y pulpa, y más.

Síntesis farmacéutica

En los productos farmacéuticos, el This compound juega un papel en la resolución hidrolítica enzimática de los compuestos racémicos. Por ejemplo, la resolución del éster etílico del ibuprofeno racémico en su enantiómero activo es un paso crítico en la síntesis de fármacos . Este proceso es esencial para la producción de productos farmacéuticos de alta pureza.

Producción de biocombustibles

La producción enzimática de ésteres etílicos de ácidos grasos (EE) es un paso clave en la producción de biocombustibles. Los biocatalizadores basados en lipasa, que pueden mejorarse mediante la adición de aditivos iónicos, son aplicables en este proceso . El This compound puede utilizarse para mejorar la eficiencia de estos biocatalizadores.

Biorremediación ambiental

Las esterasas derivadas del This compound también se utilizan en la biorremediación ambiental. Juegan un papel en la descomposición de los compuestos éster que pueden ser contaminantes, contribuyendo a la limpieza de sitios contaminados . Esta aplicación es particularmente relevante en el contexto de las prácticas ambientales sostenibles.

Actividad Biológica

Iminohydrazinoacetic acid ethyl ester (IHAEE) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with IHAEE, including its effects on various biological systems, mechanisms of action, and relevant research findings.

IHAEE is an ethyl ester derivative of iminohydrazinoacetic acid, characterized by the presence of hydrazine and acetic acid functionalities. Its molecular structure allows it to interact with biological membranes and cellular components, making it a candidate for various therapeutic applications.

1. Antitumor Activity

Studies have indicated that IHAEE exhibits significant antitumor properties. For instance, a petroleum ether extract containing IHAEE demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | 9.14 |

| MCF-7 | 15.15 |

| HepG2 | 22.26 |

These results suggest that IHAEE may inhibit tumor cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

IHAEE has also been evaluated for its antimicrobial properties. Research indicates that ethyl esters of fatty acids, similar to IHAEE, possess broad-spectrum antimicrobial activity against various pathogens. Specifically, it has been shown to target Malassezia spp., a genus of fungi associated with skin conditions like dandruff and seborrheic dermatitis. The minimal inhibitory concentrations (MIC) against these fungi ranged from 5 to 10 mmol/L . This suggests a potential for IHAEE in topical formulations aimed at treating fungal infections.

3. Anti-inflammatory Effects

The anti-inflammatory properties of IHAEE have been explored using animal models. In studies involving carrageenan-induced paw edema in rats, IHAEE demonstrated significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent. The effective doses ranged from 4 to 40 mg/kg body weight, with maximum inhibition observed at higher doses . This activity may be attributed to the modulation of inflammatory mediators such as prostaglandins and cytokines.

The biological activities of IHAEE can be attributed to several mechanisms:

- Cell Membrane Interaction : The ethyl ester group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with cellular targets.

- Enzyme Inhibition : IHAEE may inhibit specific enzymes involved in tumor growth and inflammation, contributing to its antitumor and anti-inflammatory effects.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, which are critical in cancer progression and inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of IHAEE on human cancer cell lines revealed that treatment with varying concentrations resulted in significant cell death compared to untreated controls. The study utilized an MTT assay to quantify cell viability post-treatment.

Case Study 2: Anti-inflammatory Response

In another case study involving rat models, administration of IHAEE significantly reduced paw edema induced by carrageenan. This study highlighted the dose-dependent nature of the anti-inflammatory response and provided insights into the timing of peak efficacy following administration.

Propiedades

IUPAC Name |

ethyl 2-amino-2-hydrazinylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVVZLIWUIPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.